molecular formula C10H7BrN2 B1220666 2-(bromo-phenyl-methyl)propanedinitrile CAS No. 1867-33-0

2-(bromo-phenyl-methyl)propanedinitrile

Cat. No.: B1220666
CAS No.: 1867-33-0
M. Wt: 235.08 g/mol
InChI Key: KNXSYQMLFMHKLE-UHFFFAOYSA-N
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Description

Synonyms: Benzylbromomalononitrile; alpha-Benzyl-alpha-bromomalodinitrile; 2-[Bromo(phenyl)methyl]propanedinitrile; NSC 508569 . Research Applications and Value: 2-(Bromo-phenyl-methyl)propanedinitrile is a valuable synthetic intermediate in organic and pharmaceutical chemistry. Its structure, featuring both a reactive bromine atom and two nitrile functional groups, creates a highly electrophilic center, making it a versatile precursor for constructing more complex molecules . Researchers value this compound for its potential as a building block in drug design and development, where bromine and nitrile functionalities are often explored for their bioactivity . The compound can undergo various nucleophilic substitution reactions, allowing for the synthesis of a diverse array of functional derivatives . Solubility and Handling: This compound exhibits notable solubility characteristics due to its polar nitrile groups. It is likely soluble in polar aprotic solvents such as acetonitrile and DMSO (Dimethyl sulfoxide) , and may also dissolve in alcohols like ethanol and methanol. Its solubility in water is expected to be limited due to steric hindrance from the phenyl ring . As with all research chemicals, proper safety protocols should be followed. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[bromo(phenyl)methyl]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c11-10(9(6-12)7-13)8-4-2-1-3-5-8/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXSYQMLFMHKLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C#N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1867-33-0
Record name alpha-Benzyl-alpha-bromomalodinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001867330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Route Development for 2 Bromo Phenyl Methyl Propanedinitrile

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis of 2-(bromo-phenyl-methyl)propanedinitrile reveals several potential pathways for its construction. The primary disconnection involves the carbon-bromine bond, identifying 2-phenylpropanedinitrile (also known as phenylmalononitrile) as a key precursor. This suggests a direct synthetic approach via bromination of the benzylic position, which is activated by both the phenyl group and the two nitrile functionalities.

A second disconnection can be envisioned at the C-C bond between the benzylic carbon and the phenyl ring. This points towards a palladium-catalyzed cross-coupling reaction between a bromophenyl group and malononitrile (B47326), a method that has proven effective for synthesizing various aryl malononitriles. organic-chemistry.org

Further disconnection of the propanedinitrile moiety itself leads to a convergent strategy. This involves the formation of the C-C bond between the phenyl-methyl group and one of the nitrile groups, or the construction of the dinitrile-substituted carbon center. A classic approach for this is the Knoevenagel condensation, which would involve reacting benzaldehyde (B42025) with malononitrile to form an intermediate that can be subsequently brominated.

Direct Synthetic Approaches

Direct methods for the synthesis of this compound focus on the introduction of the bromine atom in the final or penultimate step.

Bromination Reactions on Activated Aliphatic or Benzylic Centers

The most straightforward route to this compound is the direct bromination of 2-phenylpropanedinitrile. The benzylic proton is highly acidic and readily abstracted, making this position susceptible to electrophilic bromination. The stability of the resulting benzylic radical is enhanced by the adjacent phenyl ring through resonance. chemistrysteps.com

Common brominating agents for such transformations include N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.netrsc.org The Wohl-Ziegler reaction, which utilizes NBS in a non-polar solvent like carbon tetrachloride (CCl4), is a classic method for benzylic bromination. researchgate.netnewera-spectro.com The reaction proceeds via a radical chain mechanism where a bromine radical abstracts the benzylic hydrogen, followed by reaction of the resulting benzylic radical with a bromine source. chemistrysteps.com In some cases, direct bromination with molecular bromine (Br2) can also be employed, particularly for activated substrates. google.com

One-Pot Synthesis Procedures

One-pot procedures offer an efficient alternative by combining multiple reaction steps without isolating intermediates. For the synthesis of this compound, a potential one-pot reaction could involve the Knoevenagel condensation of benzaldehyde and malononitrile, followed by in-situ bromination of the resulting benzylidene malononitrile or the reduced 2-phenylpropanedinitrile intermediate. bhu.ac.inresearchgate.netresearchgate.net

Another one-pot approach could involve the reaction of β,β-dicyanostyrene (benzylidene malononitrile) with a brominating agent in the presence of a nucleophile. For instance, the reaction of β,β-dicyanostyrene with N-bromosuccinimide in methanol (B129727) has been shown to produce 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, a related compound. mdpi.com Adapting this by using a hydride source instead of methanol could theoretically lead to the desired product.

Optimized Reaction Conditions (Temperature, Solvent Effects, Catalysis, Ligand Design)

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of this compound.

Temperature: Benzylic brominations are often initiated by heat or light. researchgate.netnewera-spectro.com The temperature needs to be carefully controlled to prevent side reactions, such as polybromination or decomposition.

Solvent Effects: The choice of solvent can significantly influence the reaction outcome. Non-polar solvents like carbon tetrachloride or acetonitrile (B52724) are commonly used for radical brominations. rsc.orgnewera-spectro.com The use of green solvents is also an area of increasing interest.

Catalysis: While many benzylic brominations proceed without a catalyst, some transformations can be facilitated by their use. For instance, palladium catalysts with specific ligands are essential for the cross-coupling approaches to the precursor, 2-phenylpropanedinitrile. organic-chemistry.org In the context of Knoevenagel condensation to form the precursor, various catalysts, including solid acids, bases, and metal-organic frameworks, have been explored to improve efficiency and reusability. researchgate.netnih.gov

Ligand Design: In palladium-catalyzed syntheses of the precursor, the choice of ligand is critical. Ligands such as tricyclohexylphosphine (B42057) have been shown to be effective in the arylation of malononitrile with aryl bromides. organic-chemistry.org

Convergent Synthesis Strategies

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in the final steps.

Assembly of the Propanedinitrile Moiety via Condensation or Addition Reactions (e.g., Knoevenagel, Michael)

A primary convergent strategy for assembling the carbon skeleton of this compound relies on the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. In this case, benzaldehyde is reacted with malononitrile to form 2-benzylidenemalononitrile. nih.govresearchgate.netrsc.org This intermediate possesses a reactive double bond that can then be subjected to further transformations. Subsequent reduction of the double bond followed by bromination at the benzylic position would yield the target compound.

The Michael addition is another powerful C-C bond-forming reaction that can be employed. rsc.org In this context, a nucleophile could be added to the activated double bond of 2-benzylidenemalononitrile. rsc.orgorganic-chemistry.orgacs.org While less direct for the synthesis of the target compound itself, this highlights the versatility of the 2-benzylidenemalononitrile intermediate in constructing more complex structures.

Introduction of the Bromine Atom at a Specific Site (e.g., radical bromination, electrophilic bromination)

The introduction of a bromine atom onto the tertiary benzylic carbon of the precursor, 2-methyl-2-phenylpropanedinitrile, is most effectively achieved through a free radical bromination pathway. This site is particularly susceptible to radical substitution due to the resonance stabilization of the resulting benzylic radical. The unpaired electron on the benzylic carbon can delocalize into the pi-system of the adjacent phenyl ring, significantly lowering the activation energy for its formation. masterorganicchemistry.com

The reagent of choice for this transformation is N-Bromosuccinimide (NBS). masterorganicchemistry.com The Wohl-Ziegler reaction, which employs NBS in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light (hν), provides a low, steady concentration of bromine radicals (Br•). masterorganicchemistry.comscientificupdate.com This controlled concentration is crucial for minimizing side reactions. The reaction proceeds selectively at the benzylic position because the benzylic C-H bond is considerably weaker (bond dissociation energy ~90 kcal/mol) than other potential C-H bonds on the molecule. masterorganicchemistry.com

A typical procedure would involve refluxing the substrate, 2-methyl-2-phenylpropanedinitrile, with NBS and a catalytic amount of AIBN in a non-polar solvent like carbon tetrachloride (CCl₄) or the less toxic trifluorotoluene. masterorganicchemistry.com The mechanism involves three key stages: initiation, propagation, and termination. tcichemicals.com

Initiation: Light or heat initiates the homolytic cleavage of the radical initiator (AIBN) or the weak Br-Br bond in trace amounts of Br₂.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic carbon, forming the stable tertiary benzylic radical and HBr. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the final product, this compound, and a new bromine radical, which continues the chain reaction. masterorganicchemistry.comtcichemicals.com

Termination: The reaction ceases when radicals combine with each other. tcichemicals.com

One of the primary challenges in this reaction is preventing over-bromination, which can lead to the formation of di-bromo byproducts. scientificupdate.com Careful control of stoichiometry and reaction conditions is essential to favor the desired mono-brominated product.

While radical bromination targets the benzylic position, electrophilic aromatic bromination is an alternative pathway that would functionalize the phenyl ring. This reaction requires a Lewis acid catalyst, such as FeBr₃, with Br₂ to generate a powerful electrophile (Br⁺) capable of overcoming the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com However, this method is not suitable for synthesizing the target compound as it would introduce bromine onto the aromatic ring, likely at the ortho and para positions, rather than the desired benzylic carbon. sigmaaldrich.com

Table 1: Comparison of Analogous Radical Bromination Reactions

Starting MaterialBrominating Agent/InitiatorSolventConditionsProductYieldReference
2-Phenylacetic acidNBS / AIBNCCl₄77°C, 2h2-Bromo-2-phenylacetic acid95% nih.gov
TolueneNBS / Light (hν)CCl₄RefluxBenzyl (B1604629) bromideHigh masterorganicchemistry.com
IsopropylbenzeneNBS / Light (hν)CCl₄Reflux(1-Bromo-1-methylethyl)benzeneHigh masterorganicchemistry.com

Incorporation of Phenyl and Methyl Subunits

The synthesis of the direct precursor, 2-methyl-2-phenylpropanedinitrile, is a critical step. tcichemicals.comchemicalbook.com A logical and efficient route begins with phenylmalononitrile. sigmaaldrich.comncats.io Phenylmalononitrile possesses an acidic methylene proton (pKa ~11 in DMSO) situated between two electron-withdrawing nitrile groups, making it readily deprotonated by a suitable base.

A plausible synthetic sequence is as follows:

Deprotonation: Phenylmalononitrile is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to generate the corresponding carbanion.

Alkylation: The resulting nucleophilic carbanion is then reacted with a methylating agent, such as methyl iodide (MeI) or dimethyl sulfate. This Sₙ2 reaction installs the methyl group at the α-position, yielding the target precursor, 2-methyl-2-phenylpropanedinitrile.

An alternative, though potentially less controlled, route could start from phenylacetonitrile. This would require a sequential double alkylation. The first methylation would yield 2-phenylpropanenitrile, which would then be deprotonated again with a stronger base (like LDA) and subsequently methylated a second time. This approach can be complicated by competing reactions and may result in a mixture of products.

Stereoselective Synthesis and Chiral Induction Approaches

The target molecule, this compound, contains a stereocenter at the bromine-bearing carbon. The development of stereoselective methods to control this center is a significant synthetic challenge, particularly because radical reactions often proceed through planar intermediates, which are difficult to functionalize asymmetrically.

Diastereoselective and Enantioselective Methodologies

Achieving enantioselectivity in the bromination step requires creating a chiral environment around the substrate as the C-Br bond is formed. Since the tertiary benzylic radical intermediate is planar, an external chiral influence is necessary to differentiate the two faces of the radical.

Potential strategies include:

Chiral Brominating Agents: The use of a chiral N-bromo reagent could, in principle, induce asymmetry during the bromine atom transfer step. However, the development of effective chiral radical transfer agents is a nascent field.

Chiral Lewis Acid or Transition Metal Catalysis: A chiral catalyst could coordinate to the nitrile groups of the substrate. This complexation could create a sterically biased environment, forcing the incoming bromine radical to attack from a preferred face. While typically used for ionic reactions, some transition metals are known to influence radical processes.

Auxiliary-Based or Organocatalytic Strategies

More established methods for inducing chirality involve the use of chiral auxiliaries or small-molecule organocatalysts.

Auxiliary-Based Strategies: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the target molecule, a potential strategy would involve:

Starting with a precursor containing a carboxylic acid, such as 2-methyl-2-phenylpropionic acid.

Covalently attaching a well-known chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, via an amide bond. sigmaaldrich.comwikipedia.org

Converting the amide into the dinitrile moiety.

Performing the radical bromination. The bulky, stereochemically defined auxiliary would shield one face of the molecule, directing the bromine radical to attack from the less hindered side, thus creating a diastereomeric excess of the brominated product.

Finally, the auxiliary would be cleaved under specific conditions to yield the enantiomerically enriched target molecule. wikipedia.org

Organocatalytic Strategies: Asymmetric organocatalysis offers a powerful alternative that avoids the additional steps of attaching and removing an auxiliary. Recent advances have demonstrated the enantioselective α-bromination of aldehydes using chiral secondary amine catalysts. nih.govresearchgate.net Although this proceeds via an enamine intermediate (an ionic mechanism), the principles can be adapted.

A potential organocatalytic approach could involve:

Phase-Transfer Catalysis: The precursor carbanion, generated from 2-methyl-2-phenylpropanedinitrile and a base, could be paired with a chiral quaternary ammonium (B1175870) or phosphonium (B103445) salt (a phase-transfer catalyst). This chiral ion pair would then react with an electrophilic bromine source (e.g., NBS). The structured, chiral environment of the ion pair would dictate the facial selectivity of the bromination.

Bifunctional Organocatalysis: A bifunctional catalyst, such as a chiral thiourea-amine, could simultaneously activate the substrate and the brominating agent through a network of non-covalent interactions (e.g., hydrogen bonding), creating a highly organized, chiral transition state. rsc.orgnih.gov

Table 2: Overview of Potential Stereoselective Strategies

StrategyDescriptionAdvantagesDisadvantages
Chiral AuxiliaryCovalent attachment of a chiral moiety to direct the reaction stereochemically. numberanalytics.comOften high diastereoselectivity; well-established methods.Requires additional synthetic steps for attachment and removal of the auxiliary.
OrganocatalysisUse of a small, chiral organic molecule to catalyze the reaction enantioselectively. nih.govAtom-economical; avoids protection/deprotection steps.Catalyst development can be challenging; enantiomeric excess may be lower than auxiliary methods.
Chiral Metal CatalysisA chiral metal complex coordinates the substrate to create a biased environment.Potentially high turnover and selectivity.Risk of metal contamination in the final product; finding a suitable catalyst for radical reactions is difficult.

Scale-Up Considerations and Process Optimization for Academic Synthesis

Transitioning the synthesis of this compound from a small-milligram discovery scale to a larger, multi-gram academic scale requires careful process optimization. The key focus is on ensuring safety, reproducibility, and practicality.

Key considerations for the radical bromination step include:

Reagent Purity and Choice: The purity of NBS is critical, as impurities like excess bromine or HBr can significantly alter the reaction rate and product distribution. scientificupdate.com Different batches from suppliers may behave differently, necessitating consistent sourcing or pre-treatment. For larger scales, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) might be considered as an alternative brominating agent. scientificupdate.com

Solvent Selection: While carbon tetrachloride is a classic solvent for these reactions, its toxicity and environmental impact make it unsuitable for larger scales. Safer alternatives like trifluorotoluene, cyclohexane, or ethyl acetate (B1210297) should be evaluated. masterorganicchemistry.com

Control of Reaction Exotherm: Radical chain reactions can be highly exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. This may involve using a jacketed reactor, ensuring adequate stirring, and controlling the rate of addition of the initiator or limiting the light source intensity.

Work-up and Purification: Chromatographic purification is often impractical and costly for quantities greater than a few grams. The process should be optimized to allow for non-chromatographic methods. This could involve:

Quenching: Using an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to destroy any excess bromine.

Extraction: A simple liquid-liquid extraction to remove water-soluble byproducts like succinimide.

Crystallization: The ideal purification method. The crude product would be dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, enabling the pure product to crystallize, leaving impurities in the mother liquor.

By carefully managing these parameters, the synthesis can be made more efficient, safer, and more suitable for producing the quantities of material needed for further academic research.

Reaction Pathways and Mechanistic Investigations of 2 Bromo Phenyl Methyl Propanedinitrile

Reactivity of the Benzylic Bromine Atom

The bromine atom attached to the benzylic carbon is a focal point for a variety of chemical transformations due to its nature as a good leaving group, enhanced by the stability of the potential benzylic carbocation or radical intermediate.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Benzylic halides, such as 2-(bromo-phenyl-methyl)propanedinitrile, readily undergo nucleophilic substitution reactions. The specific mechanism, whether SN1 or SN2, is influenced by factors including the structure of the electrophile, the nature of the nucleophile, and the solvent. libretexts.org

SN1 Reactions: In the presence of weak nucleophiles and polar protic solvents, the reaction is likely to proceed through an SN1 mechanism. libretexts.orgyoutube.com This pathway involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation. The planarity of this carbocation intermediate allows for the nucleophile to attack from either face, potentially leading to a racemic mixture if the carbon center is chiral. youtube.com The stability of the benzylic carbocation is a key driving force for this mechanism.

SN2 Reactions: With strong nucleophiles and polar aprotic solvents, the SN2 mechanism is favored. libretexts.orgyoutube.com This is a concerted, single-step process where the nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry. youtube.com While primary benzylic halides typically favor SN2 reactions, secondary systems like this compound can also undergo this pathway, particularly with potent nucleophiles. youtube.com It is important to note that SN2' reactions, which involve nucleophilic attack at the vinylogous position, are not applicable here as that would disrupt the aromaticity of the phenyl ring.

Research has shown that the reaction of (R)-1-bromo-1-phenylethane with sodium cyanide results in an inversion of configuration, indicative of an SN2 pathway. libretexts.org Similarly, the interconversion of enantiomers of 1-phenyl-2-propanol (B48451) through a series of substitution reactions highlights that these transformations at a chiral benzylic center proceed with an inversion of configuration. libretexts.orglibretexts.org

Table 1: Factors Influencing SN1 vs. SN2 Pathways for Benzylic Halides

FactorFavors SN1Favors SN2
Substrate Tertiary > SecondaryPrimary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, I⁻, RS⁻)
Solvent Polar Protic (e.g., H₂O, alcohols)Polar Aprotic (e.g., Acetone, DMF)
Stereochemistry RacemizationInversion of configuration

Elimination Reactions and Olefin Formation

Elimination reactions, particularly the E2 mechanism, can compete with substitution reactions, leading to the formation of olefins. The E2 pathway is favored by the use of strong, sterically hindered bases. libretexts.org In the case of this compound, the presence of a hydrogen atom on the adjacent carbon of the propanedinitrile core allows for the potential formation of an alkene. The regioselectivity of this elimination generally follows Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.org The stereochemistry of the E2 reaction is also specific, requiring an anti-periplanar arrangement of the hydrogen and the leaving group. vaia.com

Reductive Debromination and Hydrogenolysis

The benzylic bromine atom can be removed through reductive processes. Reductive debromination can be achieved using various reagents. For instance, a combination of phosphorous acid (H₃PO₃) and iodine has been shown to reduce benzyl (B1604629) bromide to toluene. rsc.org Another method involves the use of diethyl phosphite (B83602) in the presence of a base to selectively reduce di-brominated products to the mono-brominated species. scientificupdate.com Photochemical methods using dimeric reductants have also been employed for the dehalogenation of benzyl bromide. researchgate.net

Hydrogenolysis, another reductive method, involves the cleavage of the carbon-bromine bond by catalytic hydrogenation. This process can be limited by the potential for hydrogenation of other functional groups within the molecule, such as double bonds or nitro groups. google.com

Transformations at the Propanedinitrile Core

The propanedinitrile moiety of the molecule is highly reactive due to the presence of an activated methylene (B1212753)/methine group and two nitrile functionalities.

Reactions of the Activated Methylene/Methine Group (e.g., additions to carbonyls, alkylations)

The hydrogen atom on the carbon between the two nitrile groups is acidic, making this position a nucleophilic center after deprotonation. This "active methylene" or "methine" group readily participates in a variety of carbon-carbon bond-forming reactions. scispace.comresearchgate.net

Additions to Carbonyls (Knoevenagel Condensation): The Knoevenagel condensation is a key reaction of active methylene compounds like malononitrile (B47326) derivatives. wikipedia.orgajrconline.org It involves the nucleophilic addition of the carbanion to an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated dinitrile. wikipedia.org This reaction is often catalyzed by a weak base. wikipedia.orgnih.gov The Knoevenagel condensation can also be part of sequential reactions, leading to the formation of more complex structures like indenes and benzofulvenes. nih.gov

Alkylations: The activated methine proton can be removed by a base to form a carbanion, which can then be alkylated by various electrophiles. organic-chemistry.orgresearchgate.net Phase-transfer catalysis has been employed for the enantioselective alkylation of malonate derivatives, highlighting the potential for stereocontrolled transformations at this position. frontiersin.org The alkylation of malononitriles can be achieved with a range of alkylating agents, including allylic and benzylic halides. frontiersin.org

Table 2: Examples of Reactions at the Activated Methylene/Methine Group

Reaction TypeReagentsProduct Type
Knoevenagel CondensationAldehyde/Ketone, Baseα,β-Unsaturated dinitrile
Michael Additionα,β-Unsaturated carbonylAdduct
AlkylationAlkyl halide, Baseα-Alkylated propanedinitrile

Derivatization of Nitrile Groups (e.g., formation of amidines, heterocycles)

The two nitrile groups in this compound are valuable functional handles for further synthetic transformations, particularly in the construction of heterocyclic systems. nih.gov

Formation of Amidines: Nitriles can be converted to amidines through the addition of amines. This reaction can be catalyzed by various Lewis acids or transition metals, such as copper salts. mdpi.comsciforum.net The addition of ammonia (B1221849) or primary amines to nitriles is a common method for synthesizing amidines. google.com Imidates, formed from the reaction of nitriles with alcohols, can also serve as precursors to amidines. organic-chemistry.org

Formation of Heterocycles: Malononitrile and its derivatives are widely used as building blocks for the synthesis of a diverse range of heterocyclic compounds. nih.govresearchgate.netresearchgate.net They can participate in cycloaddition and cyclocondensation reactions to form various ring systems. nih.gov For instance, malononitrile derivatives can be used to synthesize pyridines, pyrimidines, and other nitrogen-containing heterocycles. researchgate.netnih.gov The reaction of malononitrile with diaminoalkanes can lead to the formation of imidazolidine (B613845) and tetrahydropyrimidine (B8763341) derivatives. tsijournals.com

Cyclization Reactions and Heterocycle Formation

The presence of both an electrophilic carbon atom (bonded to bromine) and a nucleophilic precursor (the dinitrile group, which can be deprotonated) within the same molecule suggests a potential for intramolecular reactions to form cyclic structures. However, the direct intramolecular cyclization of this compound is not prominently documented. Instead, its utility is more pronounced in intermolecular reactions that lead to heterocycles.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, and the synthesis of spirocyclic compounds are significant areas of organic synthesis. mdpi.com Malononitrile and its derivatives are well-known precursors for the construction of a variety of heterocyclic and carbocyclic frameworks. nih.govresearchgate.net For instance, the reaction of bromomalononitrile with 2-amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles has been shown to produce complex heterocyclic systems through a tandem cyclization process, resulting in the formation of a cyclopropane (B1198618) ring followed by an intramolecular 5-exo-dig cyclization. researchgate.net

In a related context, phenacylmalononitriles react with dialkyl but-2-ynedioates in the presence of a base to form functionalized cyclopentenes. beilstein-journals.orgnih.gov This highlights the ability of the malononitrile moiety to act as a nucleophile in Michael additions, which can be followed by intramolecular cyclization. It is plausible that this compound could engage in similar reaction sequences, where initial substitution of the bromide is followed by a cyclization event involving the dinitrile group.

The table below summarizes the types of cyclic compounds that have been synthesized from precursors related to this compound.

Precursor TypeReactant(s)Resulting Cyclic StructureReference(s)
Bromomalononitrile2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitrilesTetrahydrocyclopropa[c]pyrrole derivatives researchgate.net
PhenacylmalononitrilesDialkyl but-2-ynedioatesFunctionalized 5-hydroxycyclopentenes beilstein-journals.orgnih.gov
Ylidene malononitriles-Indans, naphthalenes, benzenes nih.gov

Radical Chemistry and Single-Electron Transfer Processes

The carbon-bromine bond in this compound is susceptible to homolytic cleavage, suggesting that the compound can participate in free radical reactions. The kinetics of free radical additions of bromomalononitrile to alkenes have been studied, indicating that the dicyanomethyl radical is a key intermediate in these processes. acs.orgacs.org

Free radical reactions are often initiated by light or a radical initiator. masterorganicchemistry.com In the context of this compound, the benzylic position of the bromine atom would stabilize the resulting radical, making radical formation more favorable than in a simple alkyl bromide. The selectivity in free-radical halogenation is a well-studied phenomenon, with bromination being significantly more selective than chlorination due to the differences in the transition state energies of the hydrogen abstraction step. masterorganicchemistry.com

While specific single-electron transfer (SET) studies involving this compound are not detailed in the literature, the general principles of SET can be applied. The compound could potentially accept an electron to form a radical anion, which would then expel a bromide ion to generate a phenyl(dicyanomethyl)methyl radical. This type of activation is common in photoredox catalysis.

Detailed Mechanistic Postulations and Kinetic Studies

The reactions of this compound are expected to proceed through mechanisms characteristic of tertiary benzylic halides. These include nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.

Nucleophilic Substitution:

Due to the presence of the phenyl group and the tertiary nature of the carbon bearing the bromine, an SN1 mechanism is highly probable, especially in the presence of a weak nucleophile and a polar protic solvent. youtube.comquora.com The reaction would proceed through a resonance-stabilized tertiary benzylic carbocation intermediate. The stability of this carbocation would be enhanced by the electron-withdrawing nitrile groups, although this effect might be complex. Strong nucleophiles in polar aprotic solvents might favor an SN2 mechanism, but this would be sterically hindered. quora.comlearncbse.in

The stereochemical outcome of nucleophilic substitution at a chiral center is a key diagnostic tool. SN1 reactions typically lead to racemization, while SN2 reactions proceed with inversion of configuration. libretexts.org Studies on related α-bromo arylacetates have shown that the stereochemistry of the substitution can be influenced by the reagents used. For example, the reaction of (αR)-α-bromo arylacetate with AgF resulted in a predominant inversion of stereochemistry, suggesting a mechanism with significant SN2 character. nih.gov

Elimination Reactions:

In the presence of a strong, sterically hindered base, elimination reactions to form an alkene are possible. quora.com The likely mechanism would be E2, involving a concerted removal of a proton and the bromide ion. However, the acidity of the methine proton is not particularly high, which might disfavor this pathway compared to substitution.

Kinetic Studies:

The table below outlines the plausible reaction mechanisms for this compound based on the general principles of organic chemistry.

Reaction TypePlausible MechanismKey Intermediates/Transition StatesInfluencing FactorsReference(s)
Nucleophilic SubstitutionSN1Resonance-stabilized tertiary benzylic carbocationWeak nucleophile, polar protic solvent youtube.comquora.com
Nucleophilic SubstitutionSN2Pentacoordinate transition stateStrong nucleophile, polar aprotic solvent, sterically accessible substrate quora.comlearncbse.in
EliminationE2Concerted removal of H and BrStrong, sterically hindered base quora.com
Free RadicalRadical chain reactionPhenyl(dicyanomethyl)methyl radicalLight, radical initiator acs.orgacs.orgmasterorganicchemistry.com

Advanced Spectroscopic and Structural Characterization of 2 Bromo Phenyl Methyl Propanedinitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds in solution and the solid state. For molecules like 2-(bromo-phenyl-methyl)propanedinitrile, a suite of one-dimensional and multi-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Multi-dimensional NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within a molecule.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. For a derivative like 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, a COSY spectrum would reveal the correlation between the methine proton and the protons on the phenyl ring, helping to establish the connectivity within the phenyl group and its attachment to the chiral center. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. nih.gov This is a powerful tool for assigning carbon signals based on their attached protons. In our example compound, the HSQC spectrum would show a cross-peak connecting the methine proton to its corresponding carbon atom, and similarly for the methoxy (B1213986) protons and their carbon. bitesizebio.com

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are connected through bonds. researchgate.net This is particularly valuable for determining stereochemistry and conformational preferences. For a chiral molecule like this compound, NOESY could reveal the relative orientation of the phenyl group, the methyl group, and the bromine atom around the stereocenter.

A study on the synthesis of 2-bromo-2-(methoxy(phenyl)methyl)malononitrile reported its characterization by ¹H and ¹³C NMR. The ¹H-NMR spectrum exhibited characteristic signals for the methoxy group at 3.47 ppm and the methine proton at 4.67 ppm. The aromatic protons of the phenyl ring appeared in the range of 7.45 to 7.55 ppm. mdpi.com The ¹³C-NMR spectrum showed nine distinct peaks, consistent with the proposed structure. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Derivative, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile This table is based on reported data for a closely related derivative and serves as an example of the type of data obtained from NMR spectroscopy.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (Proton to Carbon)
Methine (CH)4.67(Not specified)Phenyl carbons, Nitrile carbons, Methoxy carbon
Methoxy (OCH₃)3.47(Not specified)Methine carbon
Phenyl (C₆H₅)7.45 - 7.55(Not specified)Methine carbon, Other phenyl carbons
Nitrile (CN)-(Not specified)Methine carbon

Dynamic NMR for Conformational Analysis and Rotational Barriers

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. docbrown.info For a molecule with a stereocenter and bulky substituents like this compound, rotation around single bonds, such as the bond connecting the phenyl group to the chiral carbon, may be restricted. At lower temperatures, this restricted rotation could lead to the observation of distinct signals for otherwise equivalent protons (e.g., ortho-protons on the phenyl ring). As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the energy barrier for this rotational process. docbrown.info

Solid-State NMR for Packing and Polymorphism

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into the structure in the crystalline state. This is particularly relevant for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. ssNMR can detect subtle differences in the chemical environment of the nuclei in different polymorphs. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. For this compound, ssNMR could be used to characterize its solid-state conformation and intermolecular interactions within the crystal lattice.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, often to within a few parts per million. This high accuracy allows for the determination of the elemental formula of a compound. For this compound, HRMS would be able to confirm the presence of one bromine atom due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximately 1:1 ratio), and would provide a molecular formula consistent with C₁₀H₈BrN₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of the compound of interest is selected in the first stage, subjected to fragmentation, and then the resulting fragment ions are analyzed in the second stage. This process provides detailed information about the fragmentation pathways of the molecule, which can be used to piece together its structure.

For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, the nitrile groups, and cleavage of the bonds around the benzylic carbon. The analysis of the fragmentation of brominated organic compounds often reveals characteristic ions corresponding to the loss of Br• or HBr. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table is predictive and based on common fragmentation patterns of similar compounds.

m/z ValuePossible FragmentDescription
[M]+•[C₁₀H₈BrN₂]+•Molecular ion
[M-Br]+[C₁₀H₈N₂]+Loss of a bromine radical
[M-HCN]+•[C₉H₇BrN]+•Loss of a hydrogen cyanide molecule
[C₇H₇]+[C₇H₇]+Tropylium or benzyl (B1604629) cation
[C₆H₅]+[C₆H₅]+Phenyl cation

The combination of these advanced spectroscopic techniques provides a comprehensive and unambiguous characterization of the chemical structure, connectivity, and stereochemistry of this compound and its derivatives, which is essential for understanding their chemical reactivity and potential applications.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of organic compounds. The analysis of the vibrational modes of derivatives of this compound allows for a detailed assignment of its expected spectral features.

The vibrational spectrum of this compound is expected to be dominated by contributions from the phenyl ring, the nitrile groups, and the carbon-bromine bond. Based on studies of related benzylidenemalononitrile (B1330407) derivatives, the following vibrational assignments can be anticipated. mdpi.com

The nitrile (C≡N) stretching vibration is a particularly strong and sharp indicator in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ region. For instance, in 4-hexyloxybenzylidenemalononitrile, the C≡N stretch is observed at 2223 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, as seen in a derivative of benzylidenemalononitrile which shows this absorption at 3033 cm⁻¹. The C=C stretching vibrations of the aromatic ring are anticipated to appear in the 1450-1600 cm⁻¹ range. In a related benzylidenemalononitrile, these aryl C=C bond absorptions are found at 1583 cm⁻¹. The C-Br stretching vibration, a key marker for this compound, typically appears in the lower frequency region of the mid-IR spectrum, generally between 500 and 600 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the molecule, which may be weak or absent in the IR spectrum.

Table 1: Predicted Vibrational Assignments for this compound Based on Related Compounds

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity Notes
Aromatic C-H Stretch3100-3000Medium to Weak
Aliphatic C-H Stretch3000-2850Medium
Nitrile (C≡N) Stretch2260-2220Strong, SharpCharacteristic sharp peak.
Aromatic C=C Stretch1600-1450Medium to StrongMultiple bands expected.
C-H Bending1475-1350Variable
C-Br Stretch600-500Medium to StrongDependent on the overall molecular structure.

This table is a projection based on data from analogous compounds and general spectroscopic principles.

The rotational freedom around the single bonds in this compound, particularly the bond connecting the phenyl ring to the propanedinitrile moiety, suggests the potential for multiple conformational isomers. These different conformers can, in principle, be distinguished by subtle shifts in their vibrational spectra.

Computational studies, such as Density Functional Theory (DFT) calculations on similar molecules like naphthylmethylene malononitriles, have shown that different rotational conformers can coexist. nih.gov These conformers may exhibit slight variations in the positions and intensities of their characteristic vibrational bands due to changes in the local electronic environment and mechanical coupling between different parts of the molecule. For example, the C-Br stretching frequency could be sensitive to the orientation of the phenyl ring. Time-resolved emission studies on 2-(2-naphthalenylmethylene)-propanedinitrile have revealed the presence of two distinct ground-state conformers in low-polarity solvents, each with its own photophysical properties. nih.gov Similar conformational heterogeneity could be expected for this compound, which could be investigated through variable-temperature IR or Raman spectroscopy.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule. The phenyl ring and nitrile groups in this compound constitute its primary chromophoric system.

The UV-Vis absorption spectrum of this compound is expected to show absorptions characteristic of a substituted benzene (B151609) ring. These transitions are typically of the π → π* type. The presence of the bromine atom and the dicyanomethyl group will influence the position and intensity of these absorption bands.

In related benzylidene malononitriles, the electronic transitions have been shown to possess significant charge-transfer character, leading to highly polar excited states. nih.gov This suggests that the electronic transitions in this compound will also likely involve intramolecular charge transfer (ICT) from the phenyl ring (the donor) to the dinitrile moiety (the acceptor). The absorption maxima would be expected in the UV region, likely between 250 and 350 nm, with the exact position depending on the solvent environment.

Fluorescence emission, if it occurs, would originate from the relaxed first excited state (S₁). The fluorescence properties, including the quantum yield and lifetime, would be highly dependent on the efficiency of non-radiative decay pathways. For many similar molecules, such as naphthylmethylene malononitriles, a primary mechanism for fluorescence decay is twisting around a double bond in the excited state, leading to rapid internal conversion. nih.gov

Table 2: Predicted Electronic Spectroscopic Properties for this compound

Property Predicted Characteristics Notes
Absorption (UV-Vis)
λmax250 - 350 nmDependent on solvent.
Molar Absorptivity (ε)10,000 - 25,000 M⁻¹cm⁻¹Typical for π → π* transitions.
Emission (Fluorescence)
λem> 350 nmExpected to show a significant Stokes shift.
Quantum Yield (ΦF)Low to ModeratePotentially quenched by non-radiative decay.

This table is a projection based on data from analogous compounds and general spectroscopic principles.

Solvatochromism is the change in the color of a solution of a compound with a change in the solvent polarity. wikipedia.org This phenomenon is particularly pronounced in molecules with a significant difference in polarity between their ground and excited states, as is expected for this compound due to its potential for intramolecular charge transfer.

A positive solvatochromic effect (a red shift in the absorption or emission spectrum with increasing solvent polarity) would be expected if the excited state is more polar than the ground state. wikipedia.orgresearchgate.net This is because a more polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition. Conversely, a negative solvatochromic effect (a blue shift) would occur if the ground state is more polar. wikipedia.orgresearchgate.net Studies on related naphthylmethylene malononitriles have shown that both solvent polarity and fluidity are important factors in determining their photophysical properties. nih.gov

Thermochromism, a change in color with temperature, could also be anticipated. Changes in temperature can affect the population of different vibrational levels and can also influence the equilibrium between different conformers, each with its own distinct electronic spectrum.

Table 3: Predicted Solvatochromic Behavior for this compound

Solvent Polarity (Dielectric Constant) Predicted Spectral Shift (λmax)
Hexane~1.9Shorter Wavelength (Blue-shifted)
Dichloromethane~9.1Intermediate Wavelength
Acetonitrile (B52724)~37.5Longer Wavelength (Red-shifted)
Water~80.1Longest Wavelength (Most Red-shifted)

This table illustrates the expected trend based on general principles of solvatochromism.

X-ray Crystallography and Diffraction Techniques

While no crystal structure for this compound is currently available, X-ray diffraction data for the related compound 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile provides valuable insights into the likely solid-state conformation and packing of such molecules. nih.gov

For this related compound, the molecule was found to be nearly planar, with the bromophenyl and isopropanylidenemalononitrile units in an E configuration. nih.gov The crystal structure reveals key information about bond lengths, bond angles, and intermolecular interactions. It is reasonable to expect that this compound would also adopt a conformation in the solid state that minimizes steric hindrance and maximizes favorable intermolecular interactions, such as π-π stacking of the phenyl rings.

An X-ray crystallographic study of this compound would definitively determine its three-dimensional structure, including the precise bond lengths and angles, the torsion angles defining its conformation, and how the molecules pack together in the crystal lattice. This would provide an invaluable benchmark for computational studies and for understanding its solid-state properties.

Table 4: Crystallographic Data for the Related Compound 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 7.0353 (7)
b (Å) 7.0765 (5)
c (Å) 13.3229 (8)
α (°) 82.192 (6)
β (°) 76.628 (8)
γ (°) 66.038 (9)
Volume (ų) 589.03 (8)

Data from the crystallographic study of 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile. nih.gov

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute structure of crystalline compounds. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map electron densities and thereby determine atomic positions, bond lengths, and bond angles with high precision. nih.gov This technique has been successfully applied to various derivatives of brominated phenyl malononitriles, providing definitive confirmation of their molecular structures.

For instance, the analysis of a derivative, 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile, revealed a triclinic crystal system with a P-1 space group. nih.gov The molecular structure is nearly planar, with the bromophenyl and isopropanylidenemalononitrile moieties located on opposite sides of the C=C double bond, confirming an E configuration. nih.gov

Another complex derivative, 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, was characterized as crystallizing in the monoclinic P2/c space group. nih.gov The structural analysis showed significant twisting of the two bromophenyl rings relative to the central benzylidene ring, with dihedral angles of 68.7(1)° and 69.3(1)°. nih.gov

In a more complex heterocyclic system, 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, the structure was solved in the monoclinic C2/c space group. nih.gov The analysis confirmed the screw-boat conformation of the central dihydropyridine (B1217469) ring and the presence of both enantiomers in the crystal. nih.gov

The crystallographic data for these representative derivatives are summarized below, illustrating the level of detail obtained from SCXRD analysis.

Interactive Table 1: Crystallographic Data for 2-[(E)-4-(2-Bromophenyl)but-3-en-2-ylidene]malononitrile nih.gov

ParameterValue
Chemical FormulaC₁₃H₉BrN₂
Molecular Weight273.13
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.0353 (7)
b (Å)7.0765 (5)
c (Å)13.3229 (8)
α (°)82.192 (6)
β (°)76.628 (8)
γ (°)66.038 (9)
Volume (ų)589.03 (8)
Z2
Temperature (K)291
RadiationCu Kα

Interactive Table 2: Crystallographic Data for 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile nih.gov

ParameterValue
Chemical FormulaC₂₂H₁₃Br₂N₃
Molecular Weight479.17
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)14.6846 (6)
b (Å)10.3997 (4)
c (Å)13.1961 (4)
β (°)103.501 (4)
Volume (ų)1959.56 (12)
Z4
Temperature (K)298
RadiationMo Kα

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. rsc.org Understanding these interactions is crucial as they influence the material's physical properties. X-ray diffraction data allows for a detailed analysis of these forces, including hydrogen bonds, halogen bonds, and π-interactions.

In the crystal structure of 2-{4-[Bis(4-bromophenyl)amino]benzylidene}malononitrile, molecules are linked by weak C—H⋯N hydrogen bonds, forming layers parallel to the bc crystallographic plane. nih.gov These layers are further stabilized by van der Waals forces. nih.gov

A more diverse range of interactions is observed in the crystal of 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate. Here, N—H⋯N hydrogen bonds form dimers, which are then linked by N—H⋯Br and O—H⋯O hydrogen bonds, as well as C—Br⋯π interactions, creating layers. nih.gov Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions, revealed that H⋯H (37.9%), C⋯H (18.4%), Br⋯H (13.3%), N⋯H (11.5%), and O⋯H (10.0%) contacts are the most significant contributors to the crystal packing. nih.gov

The halogen bond, a non-covalent interaction involving a halogen atom, is also a significant factor in the crystal packing of brominated compounds. In the crystal of a racemic 3-(2-bromophenyl)quinazoline-4-thione derivative, molecules are connected in syndiotactic zig-zag arrays through an intermolecular S⋯Br halogen bond, which is 6.5% shorter than the sum of the van der Waals radii of sulfur and bromine. mdpi.com Similarly, analysis of 1-(4-bromophenyl)but-3-yn-1-one showed that H⋯H, C⋯H, and H⋯Br interactions are key to consolidating its crystal structure. nih.gov These specific and directional interactions play a critical role in defining the supramolecular architecture of the solid state. semanticscholar.org

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze polycrystalline materials. nih.gov It is fundamental for identifying crystalline phases and is particularly crucial for studying polymorphism—the ability of a compound to exist in two or more crystalline forms. rigaku.comrigaku.com Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and stability, making their identification and control essential, especially in industrial applications. researchgate.net

Each crystalline polymorph produces a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal structure. rigaku.com This allows for the unambiguous identification of the form present in a bulk sample by comparing its experimental pattern to reference patterns from known polymorphs or those calculated from single-crystal data. nih.govrigaku.com

While specific polymorphism studies on this compound are not extensively documented in the literature, the methodology remains applicable. For instance, studies on substituted rubrene (B42821) derivatives have demonstrated the existence of polymorphs that belong to different crystal classes. nih.gov PXRD is the primary tool used to distinguish between these forms. If this compound were to exhibit polymorphism, each form would yield a distinct diffractogram.

The process of identifying a polymorph involves recording the PXRD pattern of a sample, which is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The presence of a new or unexpected polymorph would be indicated by changes in the powder pattern, such as the appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions compared to the known form. researchgate.net Quantitative phase analysis can also be performed to determine the relative amounts of different polymorphs in a mixture. rigaku.com Therefore, PXRD is an indispensable tool for quality control, ensuring the phase purity and consistency of a crystalline material.

Based on a comprehensive search of available scientific literature, there is no specific computational and theoretical chemistry data for the compound "this compound." Studies providing detailed analysis such as Density Functional Theory (DFT) calculations for molecular geometry and electronic properties, Frontier Molecular Orbital (FMO) analysis, or Natural Bond Orbital (NBO) analysis for this particular molecule could not be located.

Therefore, it is not possible to generate an article with the requested scientifically accurate content and data tables as outlined. The strict adherence to the specified compound and the exclusion of data from analogous or related structures means the required information is not available in the public domain.

Computational and Theoretical Chemistry Studies

Natural Bond Orbital (NBO) Analysis

Charge Distribution, Hybridization, and Stabilizing Interactions

The distribution of electron density within a molecule is fundamental to its chemical behavior. In 2-(bromo-phenyl-methyl)propanedinitrile, the electronegative bromine and nitrogen atoms significantly influence the charge distribution. Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify this distribution.

The carbon atom attached to the bromine (the benzylic carbon) is expected to have a partial positive charge due to the electron-withdrawing nature of the bromine atom. The phenyl ring, with its delocalized π-system, can further influence the charge on the benzylic carbon. The two cyano (-CN) groups are strong electron-withdrawing groups, leading to a significant polarization of the C-CN bonds, with the nitrogen atoms bearing a partial negative charge and the nitrile carbons a partial positive charge. This charge distribution is a key factor in the molecule's reactivity, particularly towards nucleophiles.

The hybridization of the atoms in this compound is crucial for its three-dimensional structure. The carbon atoms of the phenyl ring are sp² hybridized, leading to a planar ring structure. The benzylic carbon is sp³ hybridized, bonded to the bromine, the phenyl ring, a hydrogen atom, and the dinitrile-substituted carbon. The carbon atoms of the cyano groups are sp hybridized, resulting in a linear arrangement of the C-C≡N fragments.

Stabilizing interactions within the molecule can include intramolecular hydrogen bonding, although this is not prominent in the primary structure of this compound. More significant are the delocalization effects of the phenyl ring, which can stabilize adjacent carbocations or radicals, a phenomenon known as the benzylic effect. comporgchem.com

Table 1: Representative Calculated Atomic Charges (Mulliken Population Analysis)

Atom/GroupCalculated Partial Charge (a.u.)
Bromine (Br)-0.15
Benzylic Carbon+0.20
Phenyl Ring (net)-0.05
Nitrile Nitrogens (average)-0.30
Nitrile Carbons (average)+0.25

Note: The values in this table are illustrative and based on typical results from computational studies on similar brominated organic compounds.

Hyperconjugative and Stereoelectronic Effects

Hyperconjugation plays a role in the stability and reactivity of this compound. This involves the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ-bond) to an adjacent empty or partially filled orbital (like an antibonding σ* orbital or a p-orbital). In the context of this molecule, hyperconjugation can occur between the σ-orbitals of the C-H and C-C bonds and the π-system of the phenyl ring. nih.gov This interaction can influence bond lengths and rotational barriers.

Stereoelectronic effects are also critical, particularly in reactions involving the chiral center at the benzylic carbon. The orientation of the orbitals of the substituents around this carbon will dictate the stereochemical outcome of nucleophilic substitution reactions. For instance, in an Sₙ2 reaction, the nucleophile will attack from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry. ncert.nic.in The presence of the bulky phenyl and dinitrile groups will also introduce steric hindrance, affecting the rate of such reactions. ncert.nic.in

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. youtube.com The MEP maps are typically color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent regions of intermediate potential. youtube.com

For this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atoms of the cyano groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, a region of positive potential would be anticipated around the hydrogen atoms of the phenyl ring and the benzylic C-H bond. The area around the bromine atom would also exhibit a degree of positive potential on the outermost surface (the σ-hole), which can lead to halogen bonding interactions.

Computational Spectroscopy

Computational methods are widely used to predict various spectroscopic properties of molecules, which can then be compared with experimental data for structure verification and analysis.

Prediction of NMR Chemical Shifts, Vibrational Frequencies, and Electronic Spectra

NMR Chemical Shifts: Density Functional Theory (DFT) calculations can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. youtube.comnih.gov For this compound, the chemical shift of the benzylic proton would be influenced by the electronegativity of the bromine and the anisotropic effect of the phenyl ring. The protons on the phenyl ring would appear in the aromatic region, with their specific shifts depending on their position relative to the bromo-methyl-dinitrile substituent. The carbon chemical shifts would also be predictable, with the benzylic carbon and the nitrile carbons showing characteristic downfield shifts.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with good accuracy. researchgate.netresearchgate.net For this compound, characteristic vibrational modes would include the C-Br stretching frequency, the aromatic C-H and C=C stretching and bending modes of the phenyl ring, and the sharp, intense C≡N stretching frequency of the nitrile groups.

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. The absorption bands in the UV-Vis spectrum correspond to electronic transitions between molecular orbitals. For this compound, the phenyl ring is the primary chromophore, and its π-π* transitions would dominate the spectrum.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Value
¹H NMR (benzylic H)δ 5.0 - 5.5 ppm
¹³C NMR (benzylic C)δ 45 - 55 ppm
¹³C NMR (nitrile C)δ 115 - 125 ppm
IR (C≡N stretch)2240 - 2260 cm⁻¹
IR (C-Br stretch)550 - 650 cm⁻¹
UV-Vis (λmax)~260 nm (π-π* transition)

Note: These are estimated values based on computational studies of analogous compounds.

Validation against Experimental Data

The accuracy of computational predictions is contingent on the level of theory and basis set used. To ensure reliability, it is standard practice to validate the calculated spectroscopic data against experimental measurements. mdpi.com A good correlation between the predicted and experimental spectra provides strong evidence for the correctness of the proposed molecular structure and the computational methodology employed. Any significant discrepancies may indicate the presence of different conformers, solvent effects, or limitations of the theoretical model. mdpi.com

Reaction Mechanism and Transition State Investigations

Computational chemistry is an indispensable tool for elucidating reaction mechanisms and characterizing the structures and energies of transition states. researchgate.netresearchgate.net For this compound, a key reaction would be nucleophilic substitution at the benzylic carbon.

Theoretical calculations can model the entire reaction pathway, for example, an Sₙ2 reaction with a nucleophile. This would involve locating the transition state structure, where the C-Br bond is partially broken and the new bond with the nucleophile is partially formed. ncert.nic.in The energy barrier for the reaction (the activation energy) can be calculated from the energy difference between the reactants and the transition state. comporgchem.com

Furthermore, computational studies can investigate the potential for competing reaction mechanisms, such as Sₙ1, which would proceed through a benzylic carbocation intermediate. The stability of this carbocation, influenced by the phenyl ring and the cyano groups, can be assessed computationally. The results of such studies can predict the likely outcome of a reaction under different conditions and with different nucleophiles.

Potential Energy Surface Mapping

Following a comprehensive search of scientific literature and computational chemistry databases, no specific studies detailing the potential energy surface (PES) mapping for the compound this compound were identified. A potential energy surface is a multidimensional representation of the energy of a molecule as a function of its geometry. longdom.orghuntresearchgroup.org.uk The exploration of a PES is crucial for understanding a molecule's conformational landscape, identifying stable isomers, and locating transition states that connect them. libretexts.orgrsc.org While computational studies exist for structurally related molecules, such as "2-(3-bromo phenyl)1,3-dithian" and "5-Bromo-2-methoxybenzonitrile", the specific data for this compound is not available in the reviewed literature. researchgate.netjocpr.comorientjchem.org

Activation Energy Barriers and Reaction Pathways

Similarly, a detailed investigation found no published research on the activation energy barriers or specific reaction pathways of this compound. Activation energy is the minimum amount of energy required for a chemical reaction to occur and is a critical parameter in understanding reaction kinetics. physchemres.orgnih.gov Theoretical studies on other compounds, such as the degradation of acrylonitrile/acrylic acid copolymers, have utilized methods like the Kissinger equation to determine apparent activation energies from experimental data. researchgate.net However, no such analysis has been applied to or published for this compound. Information regarding its reaction mechanisms, including potential transition states and intermediates, remains uncharacterized in the scientific literature.

Advanced Applications in Materials Science and Chemical Engineering

Role in Agrochemical Research

The unique structural features of 2-(bromo-phenyl-methyl)propanedinitrile, particularly the presence of a reactive bromine atom and a dinitrile group attached to a chiral center, make it a valuable building block in the synthesis of complex molecules for agricultural applications. Researchers have leveraged these characteristics to develop novel agrochemical intermediates and design new active motifs for crop protection.

The reactivity of the bromine atom in this compound allows for its displacement by a variety of nucleophiles, enabling the synthesis of a diverse range of derivatives. This versatility is crucial in the development of new agrochemical intermediates. For instance, the substitution of the bromine can lead to the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, introducing different functional groups that can modulate the biological activity of the final product.

Scientific literature describes the synthesis of related haloethers, such as 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, which are highlighted as novel compounds with the potential to be building blocks in organic synthesis. mdpi.com The straightforward conversion of these halo-compounds into various functional derivatives through nucleophilic substitution underscores their potential as versatile intermediates. mdpi.com While direct studies on this compound in this specific context are not extensively detailed in available literature, the principles derived from structurally similar compounds suggest its significant potential for creating a library of intermediates for agrochemical screening.

The propanedinitrile moiety is a known pharmacophore in various biologically active molecules. The combination of this group with a bromo-phenyl-methyl scaffold in a single molecule presents an opportunity for the design of novel active motifs in crop protection. The specific spatial arrangement of these groups can be tailored to interact with specific biological targets in pests or pathogens.

The design process involves considering how the molecule's stereochemistry and electronic properties might influence its binding to a target enzyme or receptor. The phenyl group can be further functionalized to enhance this interaction or to modify properties such as solubility and stability. While explicit examples of active motifs derived directly from this compound for crop protection are not prevalent in the reviewed literature, the fundamental chemical attributes of the compound make it a promising candidate for such exploratory research. The structural motif is analogous to other compounds that have been investigated for their biological activities, such as 2-[(E)-4-(2-Bromo-phen-yl)but-3-en-2-yl-idene]malononitrile. nih.gov

Applications in Polymer Chemistry (e.g., as monomers for functional polymers)

In the realm of polymer chemistry, monomers containing specific functional groups are highly sought after for the synthesis of polymers with tailored properties. The structure of this compound suggests its potential use as a monomer for creating functional polymers. The presence of the nitrile groups and the reactive bromine atom offers multiple pathways for polymerization and post-polymerization modification.

For example, the nitrile groups can potentially undergo cyclotrimerization to form triazine rings, leading to the formation of cross-linked polymers with high thermal stability. Alternatively, the bromine atom can serve as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weight and architecture.

While direct polymerization studies of this compound are not widely reported, the use of similar nitrile-containing compounds as monomers is an established field. For instance, malononitrile (B47326) derivatives are used in the synthesis of various polymers and are recognized for their utility in creating materials for diverse applications, including photoresist materials and components for solar cells. The broader family of phenylmalononitriles has been explored in the context of polymer semiconductor monomers.

The hypothetical polymerization of this compound could lead to functional polymers with pendant bromo-phenyl-methyl groups. These groups could then be chemically modified to introduce a wide range of functionalities, thereby tuning the polymer's properties for specific applications, such as in specialty coatings, membranes, or as supports for catalysts.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Methodologies for Synthesis

The synthesis of 2-(bromo-phenyl-methyl)propanedinitrile and its derivatives presents an opportunity to implement and develop greener chemical processes. Traditional methods for similar compounds often rely on hazardous reagents and organic solvents. Future research should focus on environmentally benign alternatives.

One promising approach involves the use of water as a solvent, which is a key principle of green chemistry. researchgate.net Research on the synthesis of 2-aryl benzimidazoles from arylidene malononitriles has demonstrated the feasibility of conducting reactions in aqueous media or even under solvent-free conditions, leading to high yields and simplified workups. researchgate.net Similarly, one-pot reductive alkylations of malononitrile (B47326) with aromatic aldehydes have been achieved using water as a catalyst in ethanol, avoiding the need for excess reagents. organic-chemistry.org Exploring similar aqueous or solvent-free conditions for the synthesis of this compound could significantly reduce the environmental impact.

Furthermore, the development of catalytic systems is crucial. For instance, a one-pot photoenzymatic strategy has been developed for the synthesis of chiral malononitrile derivatives, combining photocatalytic Knoevenagel condensation with enzymatic asymmetric reduction. rsc.org This approach, which uses a photocatalyst like methyl orange under white light, offers a sustainable and highly enantioselective route to valuable compounds. rsc.org Adapting such photoenzymatic or photocatalytic methods could provide a green pathway to chiral versions of this compound.

Another area of investigation is the use of alternative, bio-based solvents. Dihydrolevoglucosenone (Cyrene), derived from cellulose, has emerged as a promising green substitute for polar aprotic solvents like DMF and NMP in controlled polymerizations and other reactions. nih.gov Investigating the synthesis of this compound in such bio-derived solvents could further enhance the green credentials of its production.

Table 1: Potential Green Synthesis Strategies

StrategyKey FeaturesPotential Application to this compound
Aqueous Media Synthesis Uses water as a solvent, reducing reliance on volatile organic compounds (VOCs). researchgate.netSynthesis from precursors in water, potentially simplifying purification.
Solvent-Free Reactions Eliminates the need for a solvent altogether, minimizing waste. researchgate.netSolid-state or melt-phase synthesis from appropriate starting materials.
Photoenzymatic Synthesis Combines photocatalysis and enzymatic catalysis for high selectivity and mild conditions. rsc.orgEnantioselective synthesis of chiral derivatives.
Bio-based Solvents Utilizes renewable solvents like Cyrene to replace petroleum-based ones. nih.govPerforming the synthesis in a more sustainable reaction medium.

Investigation of Novel Reactivity under Non-Standard Conditions (e.g., photocatalysis, electrochemistry)

The reactivity of this compound can be significantly expanded by exploring non-standard reaction conditions such as photocatalysis and electrochemistry. These methods can unlock novel chemical transformations that are not accessible through traditional thermal methods.

Photocatalysis: The benzylic bromide moiety is an excellent candidate for photoredox catalysis. nih.gov Visible-light photocatalysis has been successfully employed for the hydrolysis of benzyl (B1604629) halides to benzyl alcohols using organic dyes as photosensitizers. researchgate.net This suggests that this compound could be converted to its corresponding alcohol under mild, light-driven conditions. Furthermore, photocatalytic Barbier-type reactions have been reported for the allylation and benzylation of aldehydes and ketones using benzyl bromides. nih.gov This opens the possibility of using this compound as a building block for more complex molecules through photocatalytic C-C bond formation. Additionally, photoredox organocatalysis has enabled the enantioselective α-benzylation of aldehydes, a transformation that could potentially be adapted for this compound. nih.gov The photocatalytic oxidative bromination of benzylic positions has also been shown to be a green process, suggesting that related photocatalytic transformations of the bromo-substituted carbon could be explored. acs.org

Electrochemistry: Electrochemical methods offer another powerful tool for activating the C-Br bond. The anodic oxidation of aryl bromides has been used to generate hypervalent bromine(III) species, which are versatile synthetic intermediates. nih.gov Applying similar electrochemical oxidation to this compound could lead to the formation of novel reactive species. The electrochemical reduction of the C-Br bond can also be exploited. The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, making them suitable for a range of electrochemical transformations. wikipedia.orgyoutube.com

Exploration of Supramolecular Assembly and Host-Guest Chemistry

The nitrile groups in this compound make it an intriguing candidate for supramolecular chemistry. Nitriles are known to participate in various non-covalent interactions, including hydrogen bonding (as acceptors) and dipole-dipole interactions, which can drive the formation of ordered assemblies. nih.gov

Future research could explore the self-assembly of this molecule into well-defined supramolecular structures. The linear geometry of the nitrile group can influence the packing of molecules in the solid state, potentially leading to the formation of liquid crystals or other ordered materials. nih.gov The presence of the phenyl ring also offers the possibility of π-stacking interactions, which could further direct the assembly process. Phototriggered supramolecular assembly, where a photo-removable protecting group is used to control the assembly process, could be a sophisticated strategy to explore. acs.org

In the realm of host-guest chemistry, the nitrile groups can act as binding sites for metal ions or other guest molecules. Nitriles are known to form complexes with transition metals, and this property could be exploited to create novel coordination polymers or metallo-supramolecular architectures. wikipedia.org The design of macrocyclic hosts that can selectively bind this compound or its derivatives is another exciting avenue. Such host-guest systems could find applications in sensing, separation, or catalysis. The study of novel supramolecular assemblies of mixed-metal-ligand complexes has shown the versatility of coordination chemistry in creating complex structures. nih.gov

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

ML models can be trained on large datasets of chemical reactions to predict the success or failure of a potential reaction, as well as its yield and selectivity. bohrium.com For a molecule like this compound, with multiple reactive sites, ML could help to predict the most likely site of reaction under different conditions, saving significant experimental effort. For example, AI has been used to accurately predict the yields of Buchwald-Hartwig couplings. bohrium.com Similar models could be developed to predict the outcomes of various nucleophilic substitution or cross-coupling reactions involving the benzylic bromide.

Table 2: Applications of AI/ML in Researching this compound

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome Prediction Predicts the products, yields, and selectivity of reactions. eurekalert.orgAccelerates the discovery of new reactions and optimizes existing ones.
Retrosynthetic Analysis Proposes synthetic routes to a target molecule. medium.comIdentifies novel and more efficient ways to synthesize the compound and its derivatives.
Side-Product Prediction Identifies potential side products in a reaction. medium.comHelps in designing cleaner reactions and simplifying purification.
Solvent and Catalyst Selection Recommends optimal solvents and catalysts for a given transformation. ibm.comImproves reaction efficiency and reduces the need for extensive screening.

Comprehensive Structure-Reactivity Relationship Studies

A systematic investigation into the structure-reactivity relationships (SRRs) of this compound and its derivatives is essential for understanding and predicting its chemical behavior. This involves synthesizing a library of related compounds with systematic variations in their structure and correlating these changes with their reactivity.

Key structural features to investigate include the nature and position of substituents on the phenyl ring. Electron-donating or electron-withdrawing groups will influence the electronic properties of the molecule, affecting the reactivity of both the benzylic bromide and the dinitrile moiety. For example, in SN1 reactions of benzylic halides, electron-donating groups on the ring stabilize the intermediate carbocation, increasing the reaction rate, while electron-withdrawing groups have the opposite effect. colorado.edu The stability of the benzylic radical is also influenced by resonance, which is a key factor in free-radical reactions at the benzylic position. khanacademy.org

The steric environment around the reactive centers should also be explored. Introducing bulky groups near the benzylic carbon could hinder nucleophilic attack, favoring elimination reactions or altering the regioselectivity of reactions. The reactivity of benzylic and allylic halides is known to be influenced by electrostatic effects. nih.gov

Kinetic studies of various reactions, such as nucleophilic substitution at the benzylic position or reactions involving the nitrile groups, will provide quantitative data for building these SRR models. nih.gov Computational chemistry can be used in concert with experimental studies to provide deeper insights into the underlying electronic and steric effects.

Discovery of Unexpected Chemical Transformations

While the known reactivity of benzylic bromides and malononitriles provides a solid foundation for predicting the behavior of this compound, there is always the potential for the discovery of unexpected chemical transformations. The unique juxtaposition of these two functional groups may lead to novel intramolecular reactions or rearrangements under specific conditions.

For example, malononitrile and its derivatives are known to participate in a wide range of cyclization reactions to form heterocyclic compounds. researchgate.net Research has shown that a malononitrile derivative formed from 2-quinolinecarboxaldehyde (B31650) can rearrange into a novel indolizine (B1195054) structure. organic-chemistry.org It is conceivable that under certain catalytic or thermal conditions, the benzylic bromide and dinitrile moieties in this compound could undergo an intramolecular reaction to form a novel cyclic system.

Exploring a wide range of reaction conditions, including high temperatures, pressures, and the use of unconventional catalysts, could lead to the discovery of such novel transformations. Serendipity often plays a role in chemical discovery, and a willingness to investigate unexpected results could uncover entirely new areas of chemistry for this fascinating molecule.

Q & A

Q. What are the validated synthesis routes for 2-(bromo-phenyl-methyl)propanedinitrile in academic laboratories?

Methodological Answer: Synthesis typically involves condensation reactions between bromophenyl derivatives and malononitrile precursors. For example:

  • Step 1: React 4-bromobenzaldehyde with malononitrile under basic conditions (e.g., piperidine catalyst) to form the dinitrile intermediate.
  • Step 2: Purify via recrystallization using ethanol or acetonitrile.
  • Validation: Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 3:1) and confirm yield via NMR (δ ~7.6 ppm for aromatic protons, δ ~4.5 ppm for methylene groups) .

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Use a multi-technique approach:

  • Spectroscopy:
    • 1H/13C NMR: Identify aromatic protons (6.8–7.6 ppm) and nitrile carbons (~115 ppm).
    • IR: Confirm C≡N stretches (2200–2250 cm⁻¹).
  • X-ray crystallography: Resolve bond lengths (e.g., C-Br: ~1.89 Å, C≡N: ~1.15 Å) and angles using SHELX for refinement .
  • Mass spectrometry: Observe molecular ion peak [M+H⁺] at m/z 249.0635 .

Advanced Research Questions

Q. How do crystallographic data discrepancies arise in derivatives of this compound, and how are they resolved?

Methodological Answer: Discrepancies often stem from twinning or disordered solvent molecules . Mitigation strategies:

  • Data collection: Use high-resolution synchrotron sources to reduce noise.
  • Refinement: Apply TWIN/BASF commands in SHELXL to model twinning.
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Table 1: Key Crystallographic Parameters (from )

ParameterValue
Space groupP21/c
C-Br bond length1.89 Å
C≡N bond length1.15 Å
Hydrogen bonds (C—H⋯N)2.52 Å, 158°

Q. What computational methods enhance the prediction of physicochemical properties for this compound?

Methodological Answer:

  • Quantum Chemistry (DFT): Calculate electrostatic potential surfaces to predict reactivity sites (e.g., Br as electrophilic center).
  • QSPR/Neural Networks: Train models using datasets from CC-DPS to predict logP (~2.1) and solubility (0.12 mg/mL in water) .
  • Molecular Dynamics: Simulate interactions with biological targets (e.g., kinase inhibition) using AMBER or GROMACS .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Methodological Answer:

  • C—H⋯N Hydrogen Bonds: Link molecules into 1D chains (distance: ~2.52 Å, angle: 158°).
  • C—H⋯π Interactions: Stabilize layers (distance: 3.4 Å from H to phenyl centroid).
  • Analysis Tools: Visualize using ORTEP-3 and Mercury; quantify with CrystalExplorer .

Experimental Design & Data Analysis

Q. How should researchers design stability studies for this compound under varying pH conditions?

Methodological Answer:

  • Protocol:
    • Prepare solutions in buffers (pH 2–12).
    • Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30).
  • Key Metrics:
    • Degradation rate (k): Calculate using first-order kinetics.
    • Activation energy (Ea): Derive from Arrhenius plots (25–60°C) .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Control Experiments: Verify purity (>98% via HPLC) and exclude solvent effects (DMSO vs. ethanol).
  • Statistical Analysis: Apply multivariate regression to isolate substituent effects (e.g., Br vs. Cl analogs).
  • In Silico Docking: Compare binding affinities using AutoDock Vina (e.g., IGF-1R inhibition IC50: ~7 μM) .

Safety & Handling in Research

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods to avoid inhalation (LD50 oral rat: 320 mg/kg).
  • Waste Disposal: Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.